molecular formula C21H20O11 B200104 Trifolin CAS No. 23627-87-4

Trifolin

Cat. No.: B200104
CAS No.: 23627-87-4
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-HBDJNLTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a naturally occurring compound found in various plants such as Camptotheca acuminata, Euphorbia condylocarpa, and Consolida oliveriana . Trifolin is known for its antioxidant, anti-inflammatory, and antifungal properties, making it a compound of interest in various scientific fields.

Scientific Research Applications

Trifolin has a wide range of applications in scientific research:

Mechanism of Action

[ \text{UDP-galactose} + \text{kaempferol} \rightarrow \text{UDP} + \text{kaempferol 3-O-beta-D-galactoside (trifolin)} ]

Biochemical Pathways:

This compound affects several biochemical pathways in the body. Notably, it participates in antioxidant defense mechanisms. As a flavonoid, it scavenges free radicals, reducing oxidative stress-induced damage in cells . Its presence in various plant species suggests its role in plant defense against environmental stressors.

Action Environment:

Environmental factors play a crucial role:

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifolin can be synthesized through enzymatic reactions. One common method involves the use of kaempferol and UDP-galactose as substrates, catalyzed by the enzyme kaempferol 3-O-galactosyltransferase . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. Techniques such as deep eutectic solvent-based microwave-assisted extraction (DES-MAE) and ionic liquid-based ultrasonic-assisted extraction have been developed to efficiently extract this compound from plant materials . These methods optimize parameters such as temperature, extraction time, and solvent composition to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Trifolin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents that can replace the galactoside moiety.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonols.

Comparison with Similar Compounds

Trifolin is part of the flavonol glycoside family, which includes compounds like quercetin 3-O-galactoside (hyperoside), kaempferol 3-O-glucoside (astragalin), and myricetin 3-O-galactoside. Compared to these compounds, this compound is unique due to its specific galactoside moiety, which influences its solubility and biological activity .

List of Similar Compounds

  • Quercetin 3-O-galactoside (Hyperoside)
  • Kaempferol 3-O-glucoside (Astragalin)
  • Myricetin 3-O-galactoside

This compound’s distinct structure and properties make it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "Trifolin can be synthesized using a multi-step process that involves the conversion of several starting materials into the final product. The synthesis pathway involves the use of chemical reactions such as esterification, hydrolysis, and condensation reactions. The synthesis pathway is designed to be efficient and cost-effective, with high yield and purity of the final product.", "Starting Materials": [ "Phloroglucinol", "Gallic acid", "Methyl iodide", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Esterification reaction of phloroglucinol and gallic acid in the presence of sulfuric acid catalyst and methanol to yield 3,5-dimethoxy-4-hydroxybenzoic acid methyl ester", "Step 2: Hydrolysis of the methyl ester using sodium hydroxide and water to yield 3,5-dimethoxy-4-hydroxybenzoic acid", "Step 3: Condensation of 3,5-dimethoxy-4-hydroxybenzoic acid with phloroglucinol in the presence of sulfuric acid catalyst and ethanol to yield trifolin" ] }

CAS No.

23627-87-4

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1

InChI Key

JPUKWEQWGBDDQB-HBDJNLTOSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Appearance

Yellow powder

melting_point

235 °C

physical_description

Solid

Synonyms

kaempferol-3-O-galactoside
trifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifolin
Reactant of Route 2
Trifolin
Reactant of Route 3
Trifolin
Reactant of Route 4
Trifolin
Reactant of Route 5
Trifolin
Reactant of Route 6
Trifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.